![molecular formula C12H20INO3 B2918555 cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate CAS No. 1445949-63-2](/img/structure/B2918555.png)

cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

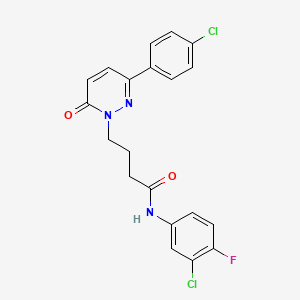

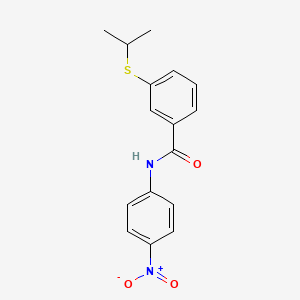

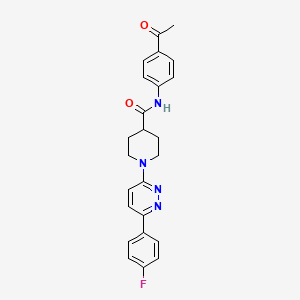

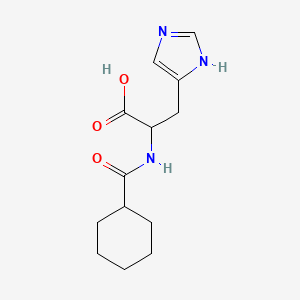

The compound appears to contain several functional groups, including a carboxylate group, a pyrrole ring, and a tert-butyl group. The “cis” in the name suggests that there are two groups on the same side of a double bond or ring in the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the pyrrole ring and multiple functional groups. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of a carboxylate group could make the compound polar and potentially capable of forming hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Photocyclodimerization : The synthesis of related compounds, such as the photocyclodimerization product of tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate, provides insights into possible reactions and structural characterizations that could be applied to similar compounds (Kopf, Wrobel, & Margaretha, 1998).

Enantioselective Synthesis : The work on enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines highlights a methodology that might be relevant for the synthesis of structurally related compounds, showcasing the efficiency of synthesis techniques for complex molecules (Chung et al., 2005).

Catalytic Activities of Complexes : Research on ruthenium(II) carbonyl chloride complexes with N-heterocyclic carbenes provides an example of how similar compounds can be synthesized and their potential catalytic activities, which could be relevant for chemical synthesis and industrial applications (Cheng et al., 2009).

Methodological Applications

Multicomponent Reactions : The palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water demonstrates the versatility of using palladium catalysis in synthesizing polysubstituted aminopyrroles, which could inspire methodologies for synthesizing and modifying the compound of interest (Qiu, Wang, & Zhu, 2017).

Stereocontrolled Synthesis : The stereocontrolled synthesis of similar compounds showcases techniques for achieving high stereoselectivity, which is crucial for the synthesis of many pharmaceuticals and could inform approaches to synthesizing cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate with desired stereochemistry (Vinković & Sunjic, 1997).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (3aR,6aR)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20INO3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7H2,1-3H3/t8-,9?,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZZQMWNBGDULD-FIBVVXLUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)